molecular formula C14H21NO5S B1269521 tert-Butyl (mesitylsulfonyl)oxycarbamate CAS No. 36016-39-4

tert-Butyl (mesitylsulfonyl)oxycarbamate

Cat. No. B1269521
CAS RN: 36016-39-4
M. Wt: 315.39 g/mol
InChI Key: WVMDSNGINQNHLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09023851B2

Procedure details

To a solution of 2-mesitylene sulphonyl chloride (2.0 g, 9.14 mmol) in dry THF (50 mL), was added N-Boc-hydroxylamine (1.21 g, 9.14 mmol) and cooled to 0° C. under N2 atmosphere. The reaction mixture was stirred for 5 minutes. To this mixture triethylamine (1.1 g, 11 mmol) was added slowly over 10 minutes. The reaction mixture was stirred for 1 hour at 0° C. and upon completion, the solvent removed in vacuo. The residue was redissolved in dichloromethane (50 mL) and washed with water (2×50 mL), 10% aqueous NaHCO3 (50 mL) and dried over MgSO4. It was then concentrated under reduced pressure at room temperature to get the product as an off white solid; (2.1 g, 73%). TLC: pet ether/ethyl acetate (8/2) Rf-0.4. 1H NMR (DMSO-d6; 400 MHz): δ 11.16 (s, 1H), 7.12 (s, 2H), 2.49 (s, 6H), 2.28 (s, 3H), 1.23 (s, 9H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
pet ether ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:13])[CH:6]=[C:5]([CH3:7])[CH:4]=[C:3]([CH3:8])[C:2]=1[S:9](Cl)(=[O:11])=[O:10].[C:14]([NH:21][OH:22])([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15].C(N(CC)CC)C>C1COCC1>[C:17]([O:16][C:14]([NH:21][O:22][S:9]([C:2]1[C:3]([CH3:8])=[CH:4][C:5]([CH3:7])=[CH:6][C:1]=1[CH3:13])(=[O:11])=[O:10])=[O:15])([CH3:20])([CH3:19])[CH3:18]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C1(=C(C(=CC(=C1)C)C)S(=O)(=O)Cl)C
Name
Quantity
1.21 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NO
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
pet ether ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 1 hour at 0° C. and upon completion
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was redissolved in dichloromethane (50 mL)
WASH
Type
WASH
Details
washed with water (2×50 mL), 10% aqueous NaHCO3 (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
It was then concentrated under reduced pressure at room temperature
CUSTOM
Type
CUSTOM
Details
to get the product as an off white solid

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
C(C)(C)(C)OC(=O)NOS(=O)(=O)C1=C(C=C(C=C1C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.